molecular formula C13H14N2O2S B2835516 Ethyl 2-[2-(phenylamino)-1,3-thiazol-4-yl]acetate CAS No. 453524-57-7

Ethyl 2-[2-(phenylamino)-1,3-thiazol-4-yl]acetate

Cat. No.: B2835516
CAS No.: 453524-57-7
M. Wt: 262.33
InChI Key: HWPJHXRXUIQALK-UHFFFAOYSA-N
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Description

Ethyl 2-[2-(phenylamino)-1,3-thiazol-4-yl]acetate is a thiazole-based heterocyclic compound featuring a phenylamino (-NHPh) substituent at the 2-position of the thiazole ring and an ethyl acetate group at the 4-position. This compound serves as a key intermediate in synthesizing bioactive molecules, particularly those targeting neurological and antimicrobial applications .

Properties

IUPAC Name

ethyl 2-(2-anilino-1,3-thiazol-4-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2S/c1-2-17-12(16)8-11-9-18-13(15-11)14-10-6-4-3-5-7-10/h3-7,9H,2,8H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWPJHXRXUIQALK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-[2-(phenylamino)-1,3-thiazol-4-yl]acetate typically involves the reaction of ethyl 2-bromoacetate with 2-anilino-1,3-thiazole under basic conditions. The reaction is usually carried out in a solvent such as ethanol or dimethylformamide (DMF) with a base like sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can optimize the reaction conditions, making the process more efficient and scalable .

Chemical Reactions Analysis

Hydrazide Formation via Nucleophilic Substitution

Reaction:
Ethyl 2-[2-(phenylamino)-1,3-thiazol-4-yl]acetate reacts with hydrazine monohydrate to form 2-(2-amino-1,3-thiazol-4-yl)acetohydrazide (2 ) through nucleophilic acyl substitution .

Conditions:

  • Reflux in methanol (60 mL) with hydrazine monohydrate (80%, 20 mL)

  • Duration: 2–3 hours

Key Data:

ParameterValue
Yield90%
Melting Point170–171°C
1H NMR^{1}\text{H NMR} (DMSO-d6d_6)δ 3.19 (s, 2H, CH2_2)
13C NMR^{13}\text{C NMR} (DMSO-d6d_6)δ 168.97 (C=O), 37.32 (CH2_2)

Condensation with Ethyl Isothiocyanate

Reaction:
The hydrazide intermediate (2 ) undergoes condensation with ethyl isothiocyanate to yield 2-[2-(2-amino-1,3-thiazol-4-yl)acetyl]-N-ethyl-1-hydrazinecarbothioamide (4 ) .

Conditions:

  • Room temperature in ethanol

  • Acidic workup with HCl

Key Data:

ParameterValue
YieldNot explicitly stated
Spectral EvidenceIR: 3270 cm1^{-1} (NH stretch), 1670 cm1^{-1} (C=O)

Cyclization to Triazole-Thiol Derivatives

Reaction:
Alkaline cyclization of compound 4 in 10% NaOH followed by HCl neutralization produces 5-[(2-amino-1,3-thiazol-4-yl)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol (5 ) .

Conditions:

  • Heating in 10% NaOH (100 mL)

  • Neutralization with concentrated HCl

Key Data:

ParameterValue
Yield94%
Melting Point206–207°C
1H NMR^{1}\text{H NMR} (DMSO-d6d_6)δ 1.32 (t, 3H, CH3_3), 4.21 (q, 2H, CH2_2)

Bromination and Thiazole Functionalization

Reaction:
Ethyl 3-(2-thienoyl)propionate derivatives undergo bromination to form bromoesters, which react with substituted phenylthioureas to yield ethyl 2-[2-(substituted phenylamino)-4-(thiophen-2-yl)thiazol-5-yl]acetates (e.g., 5a–5k ) .

Conditions:

  • Bromine (0.011 mol) in warm chloroform (20 mL)

  • Microwave-assisted synthesis for thiazole formation

Key Data:

ParameterValue
Bromoester Yield85%
Thiazole Derivatives11 variants synthesized

Key Reactivity Trends

  • Ester Group Reactivity: The ethyl ester moiety facilitates nucleophilic substitutions (e.g., hydrazide formation) and condensations.

  • Thiazole Core: The 2-phenylamino group directs electrophilic substitutions and stabilizes intermediates during cyclization .

  • Synthetic Utility: Derivatives show potential as tyrosinase inhibitors, highlighting applications in medicinal chemistry .

Scientific Research Applications

Coordination Chemistry

Ethyl 2-[2-(phenylamino)-1,3-thiazol-4-yl]acetate serves as a valuable ligand in coordination chemistry. Its ability to form metal complexes enhances its utility in various chemical reactions. The presence of nitrogen and oxygen atoms allows for strong coordination bonds with metal ions, making it suitable for catalysis and materials science applications.

The compound exhibits a wide range of biological activities:

  • Antimicrobial Properties : Studies have demonstrated that it possesses significant antibacterial and antifungal activities. It effectively inhibits both Gram-positive and Gram-negative bacteria, suggesting potential as a broad-spectrum antibiotic candidate .
  • Anticancer Activity : In vitro assays indicate that it exhibits cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). Mechanistic studies reveal that the compound induces apoptosis and cell cycle arrest at the G1 phase.
  • Anti-inflammatory Effects : Animal model studies have shown that this compound can significantly reduce inflammation markers compared to standard anti-inflammatory drugs.

Drug Development

Due to its promising biological activities, this compound is being explored for its potential in drug development. Its structural similarity to other successful drugs suggests it could be a lead compound for developing new therapeutic agents targeting various diseases.

Case Study 1: Anticancer Research

A study focused on the anticancer properties of thiazole derivatives, including this compound, found that it exhibited IC50 values comparable to established chemotherapeutics like doxorubicin. The study highlighted its mechanism of action involving caspase activation and interaction with key proteins involved in tumor progression.

Case Study 2: Antimicrobial Screening

In another study assessing antimicrobial properties, this compound was tested against various bacterial strains. Results indicated significant inhibition across multiple species, reinforcing its potential as a candidate for antibiotic development .

Mechanism of Action

The mechanism of action of Ethyl 2-[2-(phenylamino)-1,3-thiazol-4-yl]acetate involves its ability to coordinate with metal ions through its nitrogen and oxygen atoms. This coordination can alter the electronic properties of the metal center, making it more reactive in catalytic processes. Additionally, the compound can interact with biological targets such as enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Substituent Variations and Structural Features

Compound Name Substituent at Thiazole 2-Position Molecular Formula Molecular Weight Key Structural Differences vs. Target Compound
This compound Phenylamino (-NHPh) ~C₁₃H₁₃N₃O₂S ~283.33 Reference compound
Ethyl (2-(2-furoylamino)-1,3-thiazol-4-yl)acetate Furoylamino (-NHCOC₄H₃O) C₁₂H₁₂N₂O₄S 280.30 Furoyl group increases polarity and hydrogen-bonding capacity
Ethyl {2-[(phenylsulfonyl)amino]-1,3-thiazol-4-yl}acetate Phenylsulfonamido (-NHSO₂Ph) C₁₁H₁₂N₂O₄S₂ 324.36 Sulfonamide group enhances acidity and metabolic stability
Ethyl (2-phenyl-1,3-thiazol-4-yl)acetate Phenyl (-Ph) C₁₃H₁₃NO₂S 247.31 Lack of amino group reduces hydrogen-bonding potential
Ethyl 2-[2-(aminomethyl)-1,3-thiazol-4-yl]acetate dihydrochloride Aminomethyl (-CH₂NH₂·2HCl) C₈H₁₄Cl₂N₂O₂S 273.18 Charged aminomethyl group improves water solubility

Key Research Findings

  • Antifungal Activity : Ethyl (2-phenyl-1,3-thiazol-4-yl)acetate derivatives exhibit moderate antifungal activity against Candida albicans .
  • Neurological Applications: Chlorobenzylated 2-aminothiazole-phenyltriazole hybrids, synthesized from similar intermediates, show migraine-relieving properties .
  • Synthetic Versatility: The 2-amino group in ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate is a versatile site for functionalization, enabling diverse pharmacological profiles .

Biological Activity

Ethyl 2-[2-(phenylamino)-1,3-thiazol-4-yl]acetate is a thiazole derivative that has garnered attention for its diverse biological activities, particularly in the fields of anticancer, antimicrobial, and anti-inflammatory research. This article reviews the compound's biological activity based on various studies, highlighting its potential therapeutic applications.

Chemical Structure and Properties

This compound features a thiazole ring substituted with an anilino group, which enhances its biological activity compared to other thiazole derivatives. The presence of the ethyl acetate moiety contributes to its solubility and bioavailability.

Anticancer Activity

Numerous studies have investigated the anticancer properties of thiazole derivatives, including this compound.

  • Cell Line Studies : In vitro assays have shown that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, it has demonstrated effective inhibition of the MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines, with IC50 values comparable to established chemotherapeutics like doxorubicin and etoposide .
Cell Line IC50 (μM) Reference
MCF-710.28
HepG28.107
  • Mechanism of Action : The anticancer activity is attributed to multiple mechanisms, including apoptosis induction through caspase activation and cell cycle arrest at the G1 phase . Molecular docking studies suggest that this compound interacts with key protein targets involved in tumor progression.

Antimicrobial Activity

The compound also exhibits notable antimicrobial properties:

  • Bacterial Inhibition : this compound has shown effectiveness against a range of bacteria. Studies indicate that it can inhibit both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antibiotic .
  • Fungal Activity : Similar studies have reported antifungal effects against various strains, suggesting its potential as a broad-spectrum antimicrobial agent .

Anti-inflammatory Effects

Research has also highlighted the anti-inflammatory properties of this compound:

  • In Vivo Studies : this compound has been tested in animal models for its anti-inflammatory effects. Results indicated that it could reduce inflammation markers effectively when compared to standard anti-inflammatory drugs like indomethacin .

Case Studies and Clinical Relevance

While extensive in vitro studies provide promising results regarding the biological activity of this compound, clinical data remains limited. However, its structural similarity to other successful drug candidates suggests potential for further investigation in clinical settings.

Q & A

Q. What are the key steps in synthesizing Ethyl 2-[2-(phenylamino)-1,3-thiazol-4-yl]acetate, and how can reaction conditions be optimized?

The synthesis typically involves a multi-step process starting with a thiazole core. For example, ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate is reacted with phenyl isocyanate or a substituted benzoyl chloride to introduce the phenylamino group. Critical steps include:

  • Condensation reactions under reflux in ethanol or methanol .
  • Purification via column chromatography or recrystallization to isolate intermediates .
  • Monitoring reaction progress using thin-layer chromatography (TLC) .
    Optimization focuses on solvent choice (e.g., absolute ethanol for higher yields), temperature control (reflux at 70–80°C), and stoichiometric ratios of reagents .

Q. Which analytical techniques are essential for characterizing this compound’s purity and structure?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the thiazole ring, phenylamino group, and ester functionality .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., C₁₃H₁₃N₃O₂S) .
  • High-Performance Liquid Chromatography (HPLC) : Ensures >95% purity, critical for biological assays .
  • Infrared Spectroscopy (IR) : Identifies functional groups like C=O (ester) and N-H (amine) .

Q. How can researchers screen this compound for initial biological activity?

  • Enzyme inhibition assays : Test against targets like tyrosinase or kinases using spectrophotometric methods (e.g., inhibition of dopachrome formation for tyrosinase) .
  • Antimicrobial screening : Use agar diffusion or microdilution assays against Gram-positive/negative bacteria .
  • Cytotoxicity testing : Employ MTT assays on cancer cell lines (e.g., HeLa or MCF-7) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the phenyl ring) affect biological activity?

Modifications are guided by structure-activity relationship (SAR) studies:

Substituent Effect on Activity Reference
Fluorine at para positionEnhances antimicrobial activity via improved membrane penetration .
Methoxy groupReduces cytotoxicity while maintaining kinase inhibition .
TrifluoromethylIncreases metabolic stability but may reduce solubility .
These changes are evaluated using molecular docking (e.g., UCSF Chimera ) to predict binding affinities to targets like bacterial enzymes or cancer-related kinases .

Q. What methodologies resolve contradictions in reported biological activity data?

Discrepancies may arise from assay conditions or impurities. Solutions include:

  • Standardized protocols : Use uniform cell lines (e.g., ATCC-certified) and control compounds .
  • Metabolite profiling : LC-MS/MS to identify degradation products that may interfere with activity .
  • Dose-response curves : Establish EC₅₀/IC₅₀ values across multiple replicates to validate potency .

Q. How can computational tools predict the pharmacokinetic properties of this compound?

  • ADMET prediction : SwissADME or PreADMET for absorption, metabolism, and toxicity profiles .
    • Example: LogP values >3 suggest high lipophilicity, requiring formulation adjustments for bioavailability .
  • Molecular dynamics simulations : Analyze binding stability with targets (e.g., 100-ns simulations in GROMACS) .

Q. What strategies improve the compound’s solubility and bioavailability for in vivo studies?

  • Prodrug design : Convert the ester group to a carboxylic acid for enhanced aqueous solubility .
  • Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles to improve delivery .
  • Co-solvent systems : Use DMSO/PEG mixtures in preclinical dosing .

Data Contradiction Analysis

Q. Why do some studies report conflicting results on this compound’s enzyme inhibition potency?

Potential factors include:

  • Enzyme source variability : Recombinant vs. native enzymes may differ in catalytic activity .
  • Assay pH : Tyrosinase activity peaks at pH 6.8; deviations alter inhibitor binding .
  • Compound purity : Impurities >5% (e.g., unreacted intermediates) skew dose-response data .

Q. How can researchers validate the mechanism of action for this compound’s anticancer activity?

  • Kinase profiling : Use panels like KinomeScan to identify off-target effects .
  • RNA sequencing : Compare gene expression in treated vs. untreated cells to pinpoint pathways (e.g., apoptosis or cell cycle arrest) .
  • CRISPR knockouts : Validate target specificity by deleting putative kinase targets .

Experimental Design Considerations

Q. What controls are essential in SAR studies for this compound?

  • Positive controls : Known inhibitors (e.g., kojic acid for tyrosinase assays) .
  • Negative controls : Unsubstituted thiazole analogs to isolate substituent effects .
  • Solvent controls : Ensure DMSO/ethanol concentrations ≤1% to avoid cytotoxicity .

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